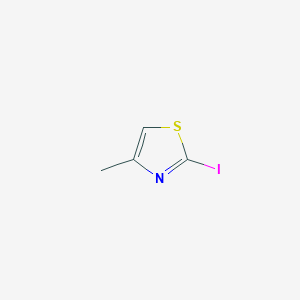

2-iodo-4-methylThiazole

Description

Significance of Thiazole (B1198619) Heterocycles in Organic and Medicinal Chemistry Research

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone of organic and medicinal chemistry. tandfonline.comfabad.org.tr Its unique aromatic structure, characterized by a pale yellow liquid appearance at room temperature and a pyridine-like odor, provides a versatile scaffold for the development of a wide array of biologically active compounds. fabad.org.trjddtonline.infoencyclopedia.pub The thiazole nucleus is a fundamental component of vitamin B1 (thiamine) and is present in numerous natural products and synthetic compounds with significant therapeutic value. fabad.org.tr

The reactivity of the thiazole ring, particularly the acidity of the proton at the C-2 position, makes it a valuable synthon for creating novel chemical entities. nih.gov This reactivity allows for modifications at various positions of the ring, leading to the synthesis of derivatives with a broad spectrum of pharmacological activities. nih.govanalis.com.my Consequently, thiazole derivatives have been extensively investigated and developed as antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic agents. tandfonline.comresearchgate.netnumberanalytics.combohrium.comkuey.net The structural versatility of the thiazole scaffold continues to inspire the design and synthesis of new therapeutic agents with improved potency and selectivity. fabad.org.trresearchgate.net

Historical Development and Key Contributions of Thiazole Derivatives

The journey of thiazole chemistry began in the late 19th century, with its initial description by Hantzsch and Weber in 1887 and the confirmation of its structure by Prop in 1889. jddtonline.info Following these pioneering discoveries, the field witnessed significant advancements, particularly after the work of Hofmann and Hantzsch, and Bogert and coworkers in 1887, which laid the foundation for the extensive exploration of thiazole's chemical and biological properties. tandfonline.com

Over the decades, research has consistently highlighted the importance of nitrogen and sulfur-containing heterocycles in the development of new drugs. jddtonline.info The thiazole ring has proven to be a privileged structure in medicinal chemistry, with numerous derivatives gaining clinical approval. researchgate.net A significant portion of FDA-approved small-molecule drugs contain at least one nitrogen-based heterocycle, underscoring the importance of scaffolds like thiazole. encyclopedia.pub Furthermore, over 70 experimental drugs feature thiazole-containing scaffolds, indicating a robust pipeline of potential new therapies. fabad.org.tr The development of synthetic methodologies, such as the widely known Hantzsch synthesis, has been instrumental in accessing a diverse range of thiazole derivatives. encyclopedia.pub

Positioning of 2-Iodo-4-Methylthiazole as a Versatile Synthetic Intermediate

Within the vast landscape of thiazole chemistry, this compound has emerged as a particularly valuable and versatile synthetic intermediate. Its structure, featuring a reactive iodine atom at the 2-position and a methyl group at the 4-position, makes it an ideal building block for the construction of more complex molecules. The presence of the iodine atom is crucial, as it serves as an excellent leaving group in a variety of cross-coupling reactions, a cornerstone of modern organic synthesis.

The utility of this compound is prominently demonstrated in its application in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, Kumada, Suzuki, and Negishi reactions. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of functional groups at the 2-position of the thiazole ring. This capability is essential for the synthesis of diverse libraries of compounds for drug discovery and materials science. The phenylchalcogenyl group, when present in related structures, has been shown to play an important role in facilitating these transformations. nih.gov

Furthermore, this compound serves as a precursor for the synthesis of various other heterocyclic compounds. The iodine atom can be readily displaced by a variety of nucleophiles, leading to the formation of 2-amino, 2-alkoxy, and 2-thio-substituted thiazoles, further expanding its synthetic utility. This reactivity profile positions this compound as a key starting material for the creation of novel thiazole derivatives with potential applications in medicinal chemistry, agrochemicals, and materials science.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 34203-25-3 | biosynth.combldpharm.com |

| Molecular Formula | C4H4INS | biosynth.combldpharm.com |

| Molecular Weight | 225.05 g/mol | biosynth.combldpharm.com |

| SMILES Code | CC1=CSC(=N1)I | biosynth.com |

| Physical Appearance | Pale yellow liquid | jddtonline.info |

Interactive Data Table: Key Reactions of this compound

| Reaction Type | Reagents | Major Products | Significance | Source |

| Palladium-Catalyzed Cross-Coupling | Arylboronic acids, alkynes, organozincs, etc. | 2-Aryl, 2-alkynyl, 2-alkyl thiazoles | Formation of C-C bonds for complex molecule synthesis | nih.gov |

| Nucleophilic Substitution | Amines, alkoxides, thiols | 2-Amino, 2-alkoxy, 2-thio-thiazoles | Introduction of diverse functional groups | |

| Reduction | Reducing agents | 4-Methylthiazole (B1212942) | Removal of the iodine atom | |

| Oxidation | Oxidizing agents | This compound sulfoxide/sulfone | Modification of the thiazole ring |

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4INS/c1-3-2-7-4(5)6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQBECTXVXNCND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34203-25-3 | |

| Record name | 2-iodo-4-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 2 Iodo 4 Methylthiazole

Cross-Coupling Reactions Involving the Iodine Moiety

The carbon-iodine bond at the C2 position of 2-iodo-4-methylthiazole is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for such transformations.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds. yonedalabs.com This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid or ester) with an organohalide. yonedalabs.comlibretexts.org The general mechanism involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Iodo-substituted heterocycles are particularly effective substrates for these reactions due to the high reactivity of the carbon-iodine bond. tsijournals.com this compound can be coupled with various aryl or heteroaryl boronic acids to synthesize a diverse library of 2-aryl-4-methylthiazole derivatives. nih.gov These products are of significant interest in medicinal chemistry.

Below is a representative table of conditions for Suzuki-Miyaura coupling involving a 2-iodothiazole (B1589636) substrate.

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Good |

| 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | High |

Beyond the Suzuki-Miyaura reaction, the iodine moiety on this compound allows for a variety of other transition metal-catalyzed couplings. However, an alternative and increasingly popular strategy in modern synthesis is the direct C-H arylation of the thiazole (B1198619) ring itself. researchgate.net This approach avoids the need for pre-functionalization (i.e., iodination) of the heterocycle, making it a more atom-economical process. researchgate.net

Palladium catalysts are often employed for the direct arylation of thiazole derivatives. researchgate.net The reaction typically involves coupling the C-H bond at the C5 position of a 2-substituted-4-methylthiazole with an aryl halide. Ligand-free palladium acetate (B1210297) (Pd(OAc)₂) has been shown to be an efficient catalyst for this transformation, particularly with activated aryl bromides. researchgate.net This method provides a complementary route to the synthesis of aryl-substituted thiazoles.

| Thiazole Substrate | Aryl Halide | Catalyst | Base | Solvent |

|---|---|---|---|---|

| 2-Ethyl-4-methylthiazole | 4-Bromobenzonitrile | Pd(OAc)₂ | KOAc | DMA |

| 4-Methylthiazole (B1212942) | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ | KOAc | DMA |

Nucleophilic Substitution Reactions at the C2 Position

The C2 position of the thiazole ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). The iodine atom in this compound is an excellent leaving group, making this compound a suitable substrate for displacement by various nucleophiles. ksu.edu.sanih.gov In a typical SNAr reaction, a nucleophile attacks the electrophilic carbon bearing the leaving group, forming a transient, negatively charged intermediate (Meisenheimer complex), which then rearomatizes by expelling the iodide ion. masterorganicchemistry.comrsc.org

This reactivity allows for the introduction of a wide range of functional groups at the C2 position. Nucleophiles such as alkoxides, thiolates, and amines can displace the iodide to form ethers, thioethers, and amino-substituted thiazoles, respectively. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. masterorganicchemistry.com The relatively weak C-I bond compared to other C-halogen bonds often allows these substitutions to proceed under milder conditions. nih.gov

Transformations of the 4-Methyl Substituent

The methyl group at the C4 position provides another handle for the derivatization of the this compound scaffold.

The methyl group attached to the thiazole ring can undergo free-radical halogenation to introduce a halogen atom, which can then be used in subsequent synthetic transformations. libretexts.org This reaction is typically initiated by heat or UV light in the presence of a halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) and a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile). libretexts.org

The reaction proceeds via a chain mechanism involving the formation of a stabilized benzylic-type radical at the methyl group. libretexts.org The resulting 4-(halomethyl)-2-iodothiazole is a valuable intermediate, as the newly introduced halogen is susceptible to nucleophilic substitution, allowing for the elongation of the side chain or the introduction of various functional groups.

| Halogenating Agent | Initiator | Solvent | Expected Product |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ | 2-Iodo-4-(bromomethyl)thiazole |

| N-Chlorosuccinimide (NCS) | AIBN or Benzoyl Peroxide | Benzene | 2-Iodo-4-(chloromethyl)thiazole |

The nitrogen atom in the thiazole ring possesses a lone pair of electrons and can act as a nucleophile, reacting with alkylating agents to form quaternary thiazolium salts. nih.govnih.govresearchgate.net This N-alkylation reaction transforms the neutral thiazole ring into a positively charged thiazolium ring. researchgate.net

The reaction typically involves treating the thiazole derivative with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a suitable solvent. The resulting thiazolium salts are of interest for their potential biological activities and as precursors for N-heterocyclic carbenes (NHCs). The quaternization of the nitrogen atom significantly alters the electronic properties of the ring, influencing its reactivity in subsequent reactions. researchgate.net

Electrophilic and Radical Reactions of the Thiazole Ring

The reactivity of the this compound ring towards electrophiles and radicals is governed by the intrinsic electronic properties of the thiazole heterocycle and the influence of its substituents. The thiazole ring is generally considered an electron-deficient system, which deactivates it towards electrophilic aromatic substitution compared to benzene. pharmaguideline.com The presence of the electronegative nitrogen atom, which becomes protonated under strongly acidic conditions, further reduces the ring's nucleophilicity. tsijournals.com However, the substituents—an iodine atom at the C2 position and a methyl group at the C4 position—modulate this inherent reactivity.

The methyl group at C4 is an electron-donating group, which tends to activate the ring towards electrophilic attack. Conversely, the iodine atom at C2 is a deactivating group. In thiazole systems, electrophilic substitution typically occurs at the C5 position, which is the most electron-rich. pharmaguideline.comtsijournals.com The presence of the activating methyl group at C4 would further favor substitution at the C5 position. Therefore, for this compound, any potential electrophilic substitution is strongly predicted to occur at the C5 position. Reactions like nitration and halogenation, if they were to proceed, would yield the 5-substituted product. ias.ac.in

It is important to note that the C2 position of thiazoles is the most electron-deficient and is thus highly susceptible to nucleophilic attack, not electrophilic. pharmaguideline.com The C2-iodo substituent is a good leaving group and is more likely to be displaced by a nucleophile or participate in metal-catalyzed cross-coupling reactions than to direct electrophilic substitution on the ring. cymitquimica.com

Information regarding radical reactions specifically involving the this compound ring is not extensively documented in the literature. In general, radical reactions on aromatic heterocycles can be complex. Radical additions to the thiazole ring are possible but are not as common as electrophilic or nucleophilic substitutions. The iodine atom itself can be a site of radical reactivity, potentially being abstracted to form a 2-thiazolyl radical, which could then engage in subsequent reactions. However, specific studies detailing radical-mediated substitutions on the thiazole ring of this particular compound are scarce.

| Reaction Type | Expected Reactivity of the Thiazole Ring | Predicted Regioselectivity | Influencing Factors |

|---|---|---|---|

| Electrophilic Substitution (e.g., Nitration, Halogenation) | Generally low due to the electron-deficient nature of the thiazole ring and the deactivating iodo group. | C5 position | - Activating effect of the C4-methyl group.

|

| Radical Substitution | Limited specific data available. The C2-I bond may be susceptible to homolytic cleavage. | Not well-established for the ring itself. | - Radical initiator.

|

Heterocycle Ring Transformations and Rearrangements

The thiazole ring is a stable aromatic system, but under certain conditions, it can undergo transformations and rearrangements. These reactions often require significant energy input, such as photochemical irradiation, or specific functional groups that facilitate ring-opening and closing sequences.

Photochemical Rearrangements: Thiazole and its derivatives have been shown to undergo photochemical rearrangements. researchgate.netnih.gov Upon exposure to UV light, the thiazole ring can isomerize through a series of reactive intermediates. This process can involve the cleavage of the S1–C2 or other ring bonds, leading to the formation of intermediates like isothiazoles or other acyclic species, which can then recyclize to form rearranged products. researchgate.netmdpi.com For this compound, photochemical stimulation could potentially lead to cleavage of the C-S or C-N bonds, initiating a cascade of rearrangements. However, specific studies on the photochemistry of this compound have not been reported.

Dimroth Rearrangement: The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, involving the transposition of ring heteroatoms. wikipedia.org This rearrangement is common in systems containing both endocyclic and exocyclic nitrogen atoms, such as 1-alkyl-2-iminopyrimidines or certain triazoles. wikipedia.orgnih.gov In the context of thiazoles, a Dimroth-type rearrangement typically requires a 2-aminothiazole (B372263) derivative that can undergo ring-opening to an intermediate that subsequently re-closes, effectively swapping the positions of the exocyclic nitrogen and the ring nitrogen atom.

Since this compound does not possess the required amino group at the C2 position, it would not undergo a classic Dimroth rearrangement directly. However, if the iodo group were first substituted with an appropriate amino or imino functionality, the resulting derivative could potentially be a substrate for such a rearrangement under acidic, basic, or thermal conditions. nih.gov

| Rearrangement Type | Applicability to this compound | Required Conditions / Structural Modifications |

|---|---|---|

| Photochemical Rearrangement | Potentially applicable. May lead to isomerization to isothiazole (B42339) or other ring systems. | UV irradiation. researchgate.net |

| Dimroth Rearrangement | Not directly applicable. | Requires prior conversion of the C2-iodo group to an exocyclic amino or imino group. wikipedia.orgnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Iodo 4 Methylthiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical environment of each proton and carbon atom in 2-iodo-4-methylthiazole gives rise to distinct signals, whose position (chemical shift), multiplicity, and correlation provide a detailed molecular map. rsc.orgnih.gov

One-dimensional NMR spectra provide fundamental information about the number and type of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, showing two key signals. The aromatic proton at the C5 position of the thiazole (B1198619) ring is anticipated to appear as a singlet in the aromatic region, typically between 7.0 and 8.0 ppm. wikipedia.orgdergipark.org.tr The methyl group protons at the C4 position would also produce a singlet, but at a much higher field (further upfield), likely in the range of 2.4-2.7 ppm. dergipark.org.tr The integration of these signals would confirm a 1:3 proton ratio, corresponding to the single ring proton and the three methyl protons.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms in this compound. The C2 carbon, being directly attached to the highly electronegative iodine and nitrogen atoms, would be significantly deshielded and appear at a low field. The C4 and C5 carbons of the thiazole ring would resonate in the aromatic region, typically between 110 and 155 ppm. dergipark.org.trbeilstein-journals.org The methyl carbon signal would be observed at a high field, characteristic of sp³-hybridized carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for substituted thiazoles.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| H5 (ring proton) | ¹H | 7.0 - 8.0 | Singlet (s) |

| -CH₃ (methyl protons) | ¹H | 2.4 - 2.7 | Singlet (s) |

| C2 | ¹³C | 80 - 100 | - |

| C4 | ¹³C | 145 - 155 | - |

| C5 | ¹³C | 115 - 125 | - |

| -CH₃ | ¹³C | 15 - 20 | - |

Two-dimensional NMR techniques are indispensable for confirming structural assignments by revealing correlations between different nuclei. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.eduyoutube.com For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the C5 proton to the ¹³C signal of the C5 carbon. It would also show a correlation between the methyl proton signal and the methyl carbon signal, confirming their direct bond. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range couplings (typically over 2-3 bonds) between protons and carbons, which helps to piece together the molecular skeleton. columbia.eduyoutube.com Key expected correlations for this compound would include:

A cross-peak between the C5 proton and the C4 carbon.

A correlation between the methyl protons and both the C4 and C5 carbons of the thiazole ring. These correlations would definitively establish the 4-methyl substitution pattern on the thiazole ring.

COSY (Correlation Spectroscopy): The COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the case of this compound, no significant COSY cross-peaks are expected, as the C5 proton and the methyl protons are separated by four bonds and are unlikely to show strong scalar coupling.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals correlations between nuclei that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum could show a cross-peak between the C5 proton and the methyl protons, confirming their spatial proximity on the five-membered ring.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Significance |

|---|---|---|

| HSQC | H5 ↔ C5 | Confirms the direct H-C bond at the 5-position. |

| HSQC | -CH₃ (¹H) ↔ -CH₃ (¹³C) | Confirms the direct H-C bonds of the methyl group. |

| HMBC | H5 ↔ C4 | Establishes connectivity between C5 and C4. |

| HMBC | -CH₃ (¹H) ↔ C4, C5 | Confirms the attachment of the methyl group at the C4 position. |

| NOESY | H5 ↔ -CH₃ (¹H) | Confirms the spatial proximity of the C5 proton and the C4-methyl group. |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rsc.org The FT-IR spectrum of this compound would be characterized by several key absorption bands. The ring stretching vibrations of the thiazole core typically appear in the 1300-1600 cm⁻¹ region. researchgate.netcdnsciencepub.com The C-H stretching of the aromatic proton and the methyl group would be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. C-H bending vibrations are expected in the 1000-1520 cm⁻¹ (in-plane) and 700-1000 cm⁻¹ (out-of-plane) regions. researchgate.net The C-I stretch is a weaker absorption and is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₃) | 2950 - 2850 | Medium |

| C=N and C=C Ring Stretching | 1600 - 1450 | Medium-Strong |

| Thiazole Ring Vibrations | 1400 - 1300 | Medium-Strong |

| C-H Bending | 1200 - 800 | Medium |

| C-I Stretch | 600 - 500 | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental formula of a compound and can offer structural insights through the analysis of fragmentation patterns. rsc.org

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the sample, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure. For this compound (C₄H₄INS), the molecular ion peak ([M]⁺) would be observed at m/z 239. A key and often prominent fragmentation pathway for iodo-substituted compounds is the cleavage of the weak carbon-iodine bond, which would result in the loss of an iodine radical (•I, 127 mass units). docbrown.info This would produce a significant fragment ion at m/z 112, corresponding to the 4-methylthiazolium cation. docbrown.info Further fragmentation of the thiazole ring itself can also occur, leading to smaller charged fragments. itim-cj.roresearchgate.net

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula | Significance |

|---|---|---|---|

| 239 | [M]⁺ | [C₄H₄INS]⁺ | Molecular Ion |

| 112 | [M - I]⁺ | [C₄H₄NS]⁺ | Loss of iodine atom, confirms iodo-substitution. |

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). longdom.org This precision allows for the unambiguous determination of a molecule's elemental formula. nih.govpnnl.gov For this compound, HRMS would be used to confirm the molecular formula C₄H₄INS by matching the experimentally measured exact mass of the molecular ion to its calculated theoretical mass. This capability is essential to distinguish it from any other potential compounds that might have the same nominal mass but a different elemental composition. longdom.org

Calculated Exact Mass for [C₄H₄INS]⁺: 238.9160

An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide definitive confirmation of the compound's elemental formula.

LC/MS-IT-TOF Applications

Liquid Chromatography coupled with Mass Spectrometry, particularly utilizing a hybrid Ion Trap-Time of Flight (IT-TOF) analyzer, serves as a powerful tool for the separation, identification, and structural elucidation of complex mixtures and for the analysis of pure compounds. rsc.orgnih.gov In the context of this compound derivatives, LC/MS-IT-TOF offers high-resolution and high-mass-accuracy analysis, which is crucial for confirming molecular formulas and identifying unknown metabolites or degradation products.

The methodology combines the separation capabilities of liquid chromatography with the mass-analyzing power of both an ion trap and a time-of-flight mass spectrometer. This allows for multi-stage tandem mass spectrometry (MSn) experiments, providing detailed structural information through controlled fragmentation of the parent ion.

Research Findings:

While specific LC/MS-IT-TOF studies on this compound are not extensively documented, the general fragmentation patterns of thiazole derivatives have been investigated. researchgate.netsapub.org For this compound, the electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a prominent molecular ion peak. Subsequent fragmentation (MS/MS) would likely involve the cleavage of the C-I bond, given its relative weakness compared to the bonds within the heterocyclic ring. Other characteristic fragmentation pathways could include the rupture of the thiazole ring itself. The high-resolution capabilities of TOF analysis would allow for the precise determination of the elemental composition of these fragments, aiding in their unambiguous identification. nih.gov

A hypothetical analysis of a derivative of this compound using LC/MS-IT-TOF would enable the generation of a detailed fragmentation tree, as illustrated in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|---|

| [M+H]⁺ | Loss of Iodine | [M+H-I]⁺ | I |

| [M+H]⁺ | Thiazole Ring Cleavage | Various | Various |

Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Studies

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a valuable technique for studying the electronic structure of molecules containing chromophores. The thiazole ring in this compound is an inherent chromophore, and its UV-Vis spectrum provides insights into the electronic transitions within the molecule.

The absorption of UV-Vis radiation by organic molecules typically involves the promotion of electrons from a lower energy molecular orbital to a higher energy one, most commonly π → π* and n → π* transitions. For aromatic and heterocyclic systems like thiazole, the π → π* transitions are generally the most intense. nih.gov

Detailed Research Findings:

The UV-Vis spectrum of thiazole and its derivatives is characterized by absorption bands in the ultraviolet region. The position and intensity of these bands are sensitive to the nature and position of substituents on the ring. aps.org Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum (λmax), respectively.

| Compound | Solvent | λmax (nm) | Electronic Transition | Reference |

|---|---|---|---|---|

| Thiazole | Not Specified | ~235 | π → π | General Literature |

| 2-Aminothiazole (B372263) | Not Specified | ~258 | π → π | pharmaguideline.com |

| Substituted Thiazoles | Methanol | 281-364 | π → π* | researchgate.net |

Based on these trends, this compound is expected to exhibit a primary absorption band corresponding to a π → π* transition, likely in the range of 240-270 nm.

Microwave Spectroscopy for Gas-Phase Molecular Geometries

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. mit.edu This method allows for the precise determination of the moments of inertia of a molecule, from which its geometry—bond lengths and bond angles—can be accurately derived. youtube.com

For a molecule to be observable by microwave spectroscopy, it must possess a permanent dipole moment. This compound, being an asymmetric molecule, has a non-zero dipole moment and is therefore microwave active.

Detailed Research Findings:

The rotational spectrum of a molecule is dictated by its principal moments of inertia (Ia, Ib, Ic), which are related to the mass distribution of the atoms within the molecule. By analyzing the frequencies of the rotational transitions, it is possible to determine the rotational constants (A, B, C), which are inversely proportional to the moments of inertia.

While the microwave spectrum of this compound has not been specifically reported, studies on the parent thiazole molecule and its isotopologues have provided a precise determination of its structure. The substitution of hydrogen atoms with a methyl group and an iodine atom in this compound would significantly alter the moments of inertia, leading to a dense and complex rotational spectrum. The heavy iodine atom, in particular, would have a substantial effect on the rotational constants.

Isotopic substitution studies, for instance, replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N, can be employed to pinpoint the coordinates of each atom in the molecule's principal axis system, leading to a highly accurate molecular structure.

| Parameter | Thiazole (Literature Value) | This compound (Predicted Effect) |

|---|---|---|

| Rotational Constants (A, B, C) | Experimentally Determined | Significantly smaller due to increased mass |

| Molecular Geometry | Planar ring with specific bond lengths and angles | Slight distortion of ring geometry; C-I bond length determinable |

Advanced Diffraction Techniques for Solid-State Structure

X-ray diffraction, particularly single-crystal X-ray crystallography, is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined.

Detailed Research Findings:

While the crystal structure of this compound has not been reported, the structure of a closely related compound, 2,4-dibromothiazole (B130268), has been determined by X-ray crystallography. st-andrews.ac.uk The findings for this analogue provide valuable insights into the likely solid-state structure of this compound.

The study of 2,4-dibromothiazole revealed a disordered crystal structure. st-andrews.ac.uk In the case of this compound, it is anticipated that the crystal packing would be influenced by intermolecular interactions such as halogen bonding (C-I···N or C-I···S interactions) and potential C-H···π interactions. The precise bond lengths and angles of the thiazole ring and the C-I and C-CH₃ bonds would be elucidated.

Below is a table summarizing the crystallographic data for 2,4-dibromothiazole, which can serve as a reference for what might be expected for this compound.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Fmm2 |

| a (Å) | 6.700(10) |

| b (Å) | 16.21(3) |

| c (Å) | 5.516(8) |

Computational and Theoretical Investigations of 2 Iodo 4 Methylthiazole Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the three-dimensional structure and energetic properties of thiazole (B1198619) derivatives. researchgate.netresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. For a molecule like 2-iodo-4-methylthiazole, DFT can be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.

In related studies on thiazole systems, such as 2-amino-4-methylthiazole (B167648), DFT calculations at the B3LYP/6-311++G(3df,3pd) level of theory have been employed to identify the most stable tautomeric forms. nih.govmdpi.com The calculations provide relative energies (ΔE), zero-point corrected energies (ΔEZPE), and Gibbs free energies (ΔG), which are crucial for determining the thermodynamic stability of different isomers. nih.govmdpi.com For instance, the stability of 2-amino-4-methylthiazole tautomers was found to be highly dependent on the aromaticity and the stabilization of the five-membered ring by its double bonds. nih.gov Similar computational approaches for this compound would elucidate its ground-state geometry and the energetics of its various possible conformations.

Theoretical calculations also allow for the determination of key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding chemical reactivity. researchgate.netiosrjournals.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. iosrjournals.org

Table 1: Illustrative Energetic Data for Tautomers of an Analogous Compound (2-Amino-4-Methylthiazole) Calculated at the B3LYP/6-311++G(3df,3pd) Level This table demonstrates the type of data obtained from DFT calculations for a similar thiazole structure. The values are for illustrative purposes to show the application of the method.

| Tautomer/Transition State | Relative Energy (ΔE) (kJ mol⁻¹) | Relative Zero-Point Corrected Energy (ΔE_ZPE) (kJ mol⁻¹) | Relative Gibbs Free Energy (ΔG) (kJ mol⁻¹) |

| AMT1 (most stable) | 0.0 | 0.0 | 0.0 |

| AMT2 | 68.9 | 67.2 | 68.8 |

| AMT5 | 100.2 | 96.6 | 99.4 |

| tsAMT(1-5) | 277.1 | 258.9 | 277.2 |

| tsAMT(1-2) | 208.6 | 195.9 | 209.1 |

Data sourced from studies on 2-amino-4-methylthiazole. nih.govmdpi.com

Tautomerization Pathway Analysis

Tautomerization, the migration of a proton between adjacent atoms, is a key phenomenon in many heterocyclic systems, including thiazoles. nih.govsemanticscholar.org Computational chemistry is instrumental in mapping the potential energy surface for these reactions, identifying all possible tautomers and the transition states that connect them. semanticscholar.org

For the related 2-amino-4-methylthiazole, extensive DFT calculations have revealed multiple tautomeric forms and the energy barriers for their interconversion. nih.gov The analysis involves locating the optimized structures of each tautomer (as energy minima) and the transition state (a first-order saddle point) for each proton transfer step. semanticscholar.org The energy of the transition state relative to the reactant determines the activation energy barrier for the tautomerization process. nih.gov

Pathways investigated in the 2-amino-4-methylthiazole system include hydrogen transfers within amidine (HN–C=N ↔ N=C–NH), imino-enamine (HN–C=C ↔ N=C–CH), and three-carbon systems. nih.govsemanticscholar.org For example, the direct hydrogen transfer between the two nitrogen atoms in the amidine system of 2-amino-4-methylthiazole was found to have a very high calculated energy barrier of 208.6 kJ mol⁻¹. nih.govmdpi.com Such high barriers indicate that certain tautomerization pathways are kinetically unfavorable under normal conditions. This type of analysis for this compound would clarify its potential tautomeric equilibria, which is vital for understanding its reactivity and spectroscopic behavior.

Prediction of Spectroscopic Properties and Spectral Interpretation

Theoretical calculations are a powerful tool for predicting spectroscopic properties, which aids in the interpretation of experimental data. For thiazole derivatives, computational methods can predict vibrational frequencies (Infrared and Raman), Nuclear Magnetic Resonance (NMR) chemical shifts, and electronic absorption spectra. mdpi.comnih.gov

By calculating the harmonic frequencies at the optimized geometry, a theoretical vibrational spectrum can be generated. semanticscholar.org Comparing this predicted spectrum with experimental FTIR or Raman spectra allows for the confident assignment of observed vibrational bands to specific molecular motions, such as stretching, bending, or torsional modes of the thiazole ring and its substituents. nih.gov In the study of 2-amino-4-methylthiazole, DFT calculations were essential for assigning the bands observed in the matrix isolation FTIR spectrum to the most stable tautomer. nih.govnih.gov This comparative approach is invaluable for confirming the structure of a synthesized compound like this compound and for identifying potential impurities or reaction byproducts.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry can provide detailed mechanistic insights into chemical reactions, mapping out the entire reaction coordinate from reactants to products. researchgate.net This involves locating the structures of all intermediates and, crucially, the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed, revealing the activation energies and thermodynamics of each step.

For instance, the photochemical behavior of 2-amino-4-methylthiazole was studied using DFT. mdpi.comnih.gov The calculations helped to propose mechanisms for its photodecomposition, which involved the cleavage of specific bonds within the thiazole ring, such as the CS–CN or CS–CC bonds, followed by hydrogen migration or further bond disruptions. nih.gov The analysis identified various photoproducts and the pathways leading to their formation. mdpi.comnih.gov A similar computational investigation into the reactions of this compound, such as its participation in cross-coupling reactions, would involve identifying the transition states for key steps like oxidative addition and reductive elimination. This analysis provides a molecular-level understanding of reaction feasibility and selectivity.

Molecular Docking and Dynamics Simulations for Biological Interactions

Thiazole derivatives are common scaffolds in medicinal chemistry, and computational tools like molecular docking and molecular dynamics (MD) simulations are essential for predicting how they might interact with biological targets such as proteins or DNA. nih.govnih.govmdpi.com

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.comechemcom.com The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. echemcom.com Studies on various thiazole-containing compounds have used docking to explore their potential as inhibitors of enzymes like tubulin, DNA gyrase, and various proteases. nih.govresearchgate.netsemanticscholar.org The results of docking can reveal key binding interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex. semanticscholar.org

Table 2: Illustrative Molecular Docking Results for Thiazole Derivatives Against Biological Targets This table presents example data from docking studies of different thiazole compounds to show the typical outputs of such an analysis.

| Compound Class | Target Protein | PDB Code | Binding Energy (kcal/mol) | Interacting Residues |

| Thiazole-Pyridine Hybrid | SARS-CoV-2 Main Protease | 6LU7 | -8.6 | CYS145, HIS41, MET49 |

| Disubstituted Thiazole | Tubulin | 4O2B | -7.5 to -8.9 | CYS241, LEU242, ALA317 |

| Thiazole-Pyrazol Conjugate | Human RND1 GTPase | 2CLS | -9.5 to -11.5 | LYS6, SER17, ASP65 |

Data compiled from various studies on thiazole derivatives. nih.govresearchgate.netsemanticscholar.org

Molecular Dynamics (MD) Simulations take the results of molecular docking a step further. An MD simulation calculates the motion of every atom in the ligand-protein complex over time, providing a dynamic view of the binding. nih.govnih.gov These simulations, which can span from nanoseconds to microseconds, are used to assess the stability of the binding pose predicted by docking. nih.gov Analysis of the MD trajectory can confirm whether key interactions are maintained over time and can provide more accurate estimations of binding free energy. nih.gov For a molecule like this compound, these simulations could validate its potential as a targeted inhibitor and guide further chemical modifications to improve its binding affinity and selectivity.

Applications in Medicinal Chemistry and Biomedical Research

2-Iodo-4-Methylthiazole as a Precursor for Pharmacologically Active Thiazoles

This compound is a valuable precursor in the synthesis of pharmacologically active thiazole (B1198619) derivatives. The iodine atom at the 2-position of the thiazole ring is an excellent leaving group, facilitating a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity allows for the introduction of diverse functional groups and the construction of more complex molecular architectures with a wide array of biological activities.

One notable application is in the synthesis of thiazole-substituted heterocyclic compounds. For instance, 2-iodo-thiazole esters can be coupled with other heterocyclic building blocks, such as pyridine (B92270) boronic acids, to generate novel compounds with potential therapeutic relevance. This synthetic versatility makes this compound a crucial starting material for developing new chemical entities in drug discovery programs.

Rational Design and Synthesis of Novel Thiazole-Based Therapeutic Agents

The principles of rational drug design are often applied to the thiazole scaffold to develop new therapeutic agents with improved potency and selectivity. This approach involves designing molecules that can interact with specific biological targets, such as enzymes or receptors, which are implicated in disease processes. The 4-methylthiazole (B1212942) core provides a stable and versatile platform for the attachment of various pharmacophoric groups.

By utilizing this compound, medicinal chemists can systematically synthesize libraries of 2,4-disubstituted thiazole derivatives. These libraries can then be screened for biological activity against a range of targets. Molecular docking studies are often employed to predict the binding interactions of these designed compounds with their target proteins, helping to guide the synthetic efforts towards molecules with higher potential for therapeutic efficacy. For example, novel thiazole derivatives have been designed and synthesized as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. jptcp.com

Structure-Activity Relationship (SAR) Studies of Functionalized this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies typically involve modifying the substituents at the 2- and 5-positions of the thiazole ring and evaluating the impact of these changes on their biological effects.

The findings from SAR studies provide valuable insights into the structural requirements for a particular biological activity. For instance, in the development of anticancer agents, it has been observed that the nature of the substituent at the 2-position of the thiazole ring can significantly influence the cytotoxicity of the compound. Similarly, for antimicrobial agents, the presence of specific functional groups can enhance the potency against certain bacterial or fungal strains. These studies are essential for the iterative process of drug design, leading to the development of more potent and selective therapeutic agents. researchgate.netmdpi.com

Targeted Biological Activity Investigations

Derivatives of this compound have been investigated for a range of biological activities, with promising results in the areas of anticancer, antimicrobial, and antiviral research.

The thiazole nucleus is a common feature in a number of anticancer drugs, and numerous studies have focused on the synthesis and evaluation of novel thiazole derivatives as potential anticancer agents. jptcp.commdpi.comresearchgate.netekb.egmdpi.com Research has shown that 2,4-disubstituted thiazole derivatives can exhibit significant cytotoxic activity against various cancer cell lines. jptcp.com

For example, a series of novel 2,4-disubstituted thiazole derivatives were synthesized and evaluated for their in vitro anticancer activity against Hep-G2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. One compound, in particular, demonstrated superior anticancer activity compared to the standard drug dasatinib. jptcp.com Molecular docking studies have also been used to investigate the binding of these compounds to key proteins involved in cancer progression, such as EGFR and cyclin-dependent kinases (CDKs). researchgate.netnih.gov

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole Derivative 1 | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | researchgate.net |

| Thiazole Derivative 1 | HepG2 (Liver Cancer) | 7.26 ± 0.44 | researchgate.net |

| Thiazole Derivative 2 | HCT116 (Colon Cancer) | 4.7 µg/ml | ekb.eg |

| Thiazole Derivative 2 | MCF-7 (Breast Cancer) | 4.8 µg/ml | ekb.eg |

| Thiazole Derivative 2 | HepG2 (Liver Cancer) | 11 µg/ml | ekb.eg |

| Thiazole Derivative 3 | HCT116 (Colon Cancer) | 9.5 µg/ml | ekb.eg |

| Thiazole Derivative 3 | MCF-7 (Breast Cancer) | 9.6 µg/ml | ekb.eg |

| Thiazole Derivative 3 | HepG2 (Liver Cancer) | 18 µg/ml | ekb.eg |

The emergence of multidrug-resistant bacteria has created an urgent need for the development of new antimicrobial agents. Thiazole derivatives have been extensively investigated for their antibacterial and antifungal properties. mdpi.commdpi.com The 4-methylthiazole scaffold has been incorporated into various molecules that exhibit potent activity against a range of microbial pathogens. nih.govnih.govmdpi.com

For instance, novel 5-methylthiazole (B1295346) based thiazolidinones have been synthesized and shown to have good antibacterial activity against E. coli and B. cereus. mdpi.com Furthermore, some of these compounds have demonstrated efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Molecular docking studies have suggested that these compounds may exert their antibacterial effect by inhibiting enzymes such as E. coli MurB, which is involved in peptidoglycan biosynthesis. mdpi.com

| Compound | Microorganism | MIC (µM) | Reference |

|---|---|---|---|

| Thiazolidinone Derivative 1 | E. coli (Resistant) | 29.8 - 433.5 | mdpi.com |

| Thiazolidinone Derivative 1 | P. aeruginosa (Resistant) | 29.8 - 433.5 | mdpi.com |

| Thiazolidinone Derivative 1 | MRSA (Resistant) | 29.8 - 433.5 | mdpi.com |

| Benzothiazolylthiazolidin-4-one Derivative 1 | S. aureus | 0.10 - 0.75 mg/mL | nih.gov |

| Benzothiazolylthiazolidin-4-one Derivative 1 | L. monocytogenes | 0.10 - 0.75 mg/mL | nih.gov |

| Benzothiazolylthiazolidin-4-one Derivative 1 | P. aeruginosa | 0.10 - 0.75 mg/mL | nih.gov |

| Benzothiazolylthiazolidin-4-one Derivative 1 | E. coli | 0.10 - 0.75 mg/mL | nih.gov |

| Benzothiazolylthiazolidin-4-one Derivative 1 | S. typhimurium | 0.10 - 0.75 mg/mL | nih.gov |

Thiazole-containing compounds have also shown promise as antiviral agents, including activity against the human immunodeficiency virus (HIV). nih.govnih.govnih.govnih.govresearchgate.netmdpi.com The development of novel anti-HIV agents is a critical area of research, and the thiazole scaffold has been explored for its potential to inhibit various stages of the HIV life cycle.

While some studies on novel thiazole-related heterocyclic compounds have not shown significant anti-HIV activity, the structural motif remains an area of interest for the development of new antiviral therapies. researchgate.net For example, a series of 2,4-disubstituted pyrazolo[4,5-e] mdpi.comresearchgate.netekb.egthiadiazine derivatives were synthesized and evaluated for their anti-HIV activity, although none of the compounds were found to inhibit HIV replication in the specific cell line tested. researchgate.net However, other studies have reported moderate anti-HIV-1 activity for certain 2-aminothiazole (B372263) and 1,2,4-triazole (B32235) derivatives. researchgate.net

| Compound Class | Virus | Activity | Reference |

|---|---|---|---|

| 2,4-disubstituted pyrazolo[4,5-e] mdpi.comresearchgate.netekb.egthiadiazines | HIV | No inhibition in MT-4 cells | researchgate.net |

| 2-(m-Chlorobenzyl)-4-substituted-pyrazolo[4,5-e] mdpi.comresearchgate.netekb.egthiadiazines | HIV-1 | EC50 of 45.6 µM (for compound 7a) | nih.gov |

| 2-(m-Chlorobenzyl)-4-substituted-pyrazolo[4,5-e] mdpi.comresearchgate.netekb.egthiadiazines | HIV-2 | No inhibitory activity | nih.gov |

| Tetrahydroindazolylbenzamide derivative | HIV | EC50 of 2.77 µM | nih.gov |

| 2-aminothiazole and 1,2,4-triazole derivatives | HIV-1 | Moderate activity (EC50 >16 – >59 µM) | researchgate.net |

Anti-Inflammatory and Immunomodulatory Potentials

Thiazole derivatives have emerged as a significant class of compounds with potent anti-inflammatory and immunomodulatory activities. dergipark.org.trresearchgate.net Their mechanism of action often involves the modulation of key inflammatory pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the arachidonic acid cascade. researchgate.net Research has demonstrated that certain thiazole derivatives can effectively block these enzymes, thereby reducing the production of pro-inflammatory mediators. researchgate.net

Studies on various thiazole-containing compounds have revealed their ability to suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cellular models. bohrium.comrsc.org For instance, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and found to effectively inhibit the release of nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-induced RAW264.7 cells. rsc.org

A notable example is the 4-methylthiazole derivative Tiprotimod, which has been identified as a potent immunopotentiator. nih.gov In various animal models, Tiprotimod demonstrated a dose-dependent stimulation of macrophage activity. It enhanced the delayed-type hypersensitivity (DTH) response and stimulated the humoral immune response, showcasing its ability to potentiate both cell-mediated and humoral immunity. nih.gov Further studies have identified derivatives like 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid that exhibit strong anti-edematous activity with a reduced risk of gastrointestinal damage compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

| Compound Class/Derivative | Biological Activity | Key Findings | Source |

|---|---|---|---|

| Indole-2-formamide benzimidazole[2,1-b]thiazoles | Anti-inflammatory | Inhibited LPS-induced production of NO, IL-6, and TNF-α in RAW264.7 cells. | rsc.org |

| Tiprotimod ([2-(3-carboxy-1-propylthio)-4-methyl-1,3-thiazole] acetic acid) | Immunomodulatory | Stimulated macrophage activity; enhanced DTH and humoral immune responses in mice. | nih.gov |

| Nitro-substituted thiazole derivatives | Anti-inflammatory | Demonstrated up to 44% inhibition in carrageenan-induced paw edema test. | wisdomlib.org |

| 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid | Anti-inflammatory | Strongly suppressed paw edema formation with less ulcerogenic effect than ibuprofen. | nih.gov |

Antitubercular Drug Discovery

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. thieme-connect.combohrium.com Thiazole-based compounds have been identified as a promising scaffold in the search for new tuberculosis therapies. thieme-connect.combohrium.comresearchgate.net These derivatives exhibit potent activity by targeting essential bacterial enzymes and disrupting critical metabolic pathways, including cell wall synthesis. thieme-connect.combohrium.com

Researchers have developed numerous series of thiazole derivatives with significant in vitro activity against Mtb. For example, a series of furan–thiazole hydrazone derivatives showed good antitubercular activity, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values of 3.12 μg/mL against the Mtb H37Rv strain. researchgate.net Similarly, thiadiazole-linked thiazole derivatives have been evaluated, with the most potent compound showing an MIC value of 7.1285 μg/mL. nih.gov

Hit-to-lead optimization campaigns have been undertaken to improve the potency and metabolic stability of these compounds. One such study focused on 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, leading to the design of improved analogs that resist degradation by human liver microsomes while maintaining strong activity against both drug-susceptible and drug-resistant Mtb strains. nih.gov The 2-aminobenzothiazole (B30445) scaffold has also been identified as having bactericidal activity against both replicating and nonreplicating Mtb. nih.gov

| Compound Class/Derivative | Target Strain | MIC Value | Source |

|---|---|---|---|

| Furan–thiazole hydrazones (Compounds 4a, 4b, 4c) | M. tuberculosis H37Rv | 3.12 μg/mL | researchgate.net |

| Thiadiazole-thiazole derivative (Compound 5l) | M. tuberculosis (H37Ra) | 7.1285 μg/mL | nih.gov |

| Substituted 1,3,4-thiadiazole (B1197879) derivative | M. tuberculosis H37Rv & MDR-TB | 9.87 µM | mdpi.com |

| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides (e.g., 42g, 42l) | Drug-susceptible and drug-resistant M. tuberculosis | Good activity with improved metabolic stability | nih.gov |

Enzyme Inhibition Studies (e.g., β-secretase, thymidylate synthase)

The versatile thiazole scaffold has been widely explored for its ability to inhibit various enzymes implicated in human diseases.

β-secretase (BACE1) Inhibition: Beta-secretase 1 (BACE1) is a key enzyme in the amyloid cascade pathway, which is associated with the pathology of Alzheimer's disease. Inhibition of BACE1 is a primary therapeutic strategy to reduce the production of amyloid-β peptides. nih.gov Thiazole derivatives have been investigated as potent BACE1 inhibitors. Studies have shown that thiazolyl-thiadiazole and thiazol-imidazole-acetamide derivatives can act as multitarget-directed BACE1 inhibitors, with some compounds showing activity in the sub-micromolar range and possessing favorable pharmacological properties like blood-brain barrier permeability. nih.gov

Thymidylate Synthase Inhibition: Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. nih.gov This makes TS an important target for anticancer agents. While research on thiazolidinedione-1,3,4-oxadiazole hybrids as TS inhibitors has been reported, the core thiazole structure is also relevant in other contexts. nih.gov For instance, the flavin-dependent thymidylate synthase (ThyX), an essential enzyme in Mycobacterium tuberculosis and other pathogens, has been identified as a potential target for thiazole-thiadiazole derivatives. nih.gov In silico and interaction analyses have shed light on how these compounds bind to and inhibit the ThyX enzyme, supporting their development as novel antimicrobial agents. nih.gov

Pre-Clinical Evaluation and Translational Research of Advanced Derivatives

The preclinical development of thiazole derivatives has demonstrated their promise as therapeutic agents, particularly in oncology. nih.govwisdomlib.org Numerous studies have evaluated novel synthetic thiazoles for their cytotoxic effects against various human cancer cell lines. doaj.orgmdpi.comresearchgate.net

Preclinical in vitro studies often involve assessing the antiproliferative activity of these compounds. For example, a novel series of thiazole derivatives was tested against human osteosarcoma (SaOS-2) cells, with molecular modeling suggesting strong inhibitory effects against the Epidermal Growth Factor Receptor (EGFR). nih.gov Another study on newly synthesized 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones found that the most active compound exhibited potent inhibitory concentrations (IC50) against breast (MCF-7) and liver (HepG2) cancer cell lines, with values of 2.57 µM and 7.26 µM, respectively. doaj.orgmdpi.comresearchgate.net

Mechanistic studies are a crucial component of preclinical evaluation. Research has shown that thiazole derivatives can induce cancer cell death through various mechanisms, including cell cycle arrest and apoptosis. mdpi.comresearchgate.net One active compound was found to induce cell cycle arrest at the G1/S phase and significantly increase the percentage of apoptotic cells in MCF-7 cancer cell lines. mdpi.comresearchgate.net These findings highlight the potential of thiazole-based compounds to be advanced into further stages of drug development, warranting more extensive in vivo and translational research to establish their therapeutic efficacy and safety profiles. nih.gov

| Compound Class/Derivative | Cell Line | Activity/IC50 Value | Proposed Target/Mechanism | Source |

|---|---|---|---|---|

| Hydrazinyl-thiazole derivative (Compound 4c) | MCF-7 (Breast Cancer) | 2.57 ± 0.16 µM | VEGFR-2 inhibition, Cell cycle arrest (G1/S), Apoptosis induction | doaj.orgmdpi.comresearchgate.net |

| Hydrazinyl-thiazole derivative (Compound 4c) | HepG2 (Liver Cancer) | 7.26 ± 0.44 µM | VEGFR-2 inhibition | doaj.orgmdpi.comresearchgate.net |

| Novel thiazole derivative (Compound 4i) | SaOS-2 (Osteosarcoma) | Strong inhibitory effects | EGFR inhibition (in silico) | nih.gov |

| Benzimidazole-thiazole derivatives | Human cancer cell lines | Significant cytotoxic activity | - | wisdomlib.org |

Emerging Research Directions and Future Outlook

Integration of Artificial Intelligence and Machine Learning in Drug Design and Synthesis

The paradigm of drug discovery and development is undergoing a significant transformation, driven by the integration of Artificial Intelligence (AI) and Machine Learning (ML). premierscience.comnih.gov These technologies are being leveraged to analyze vast datasets, build predictive models, and accelerate the identification of promising drug candidates, thereby making the process more efficient and cost-effective. premierscience.comresearchgate.net For compounds like 2-iodo-4-methylthiazole, AI and ML offer powerful tools to unlock their full therapeutic potential.

ML-based models have demonstrated a remarkable ability to rapidly and effectively predict the bioactivity of molecules. researchgate.net By learning from existing data on known active and inactive compounds, these models can screen virtual libraries of thiazole (B1198619) derivatives to identify those with the highest probability of success. mdpi.com This approach, which improves upon traditional ensemble docking, can compensate for theoretical shortcomings by learning directly from experimental data. mdpi.com Generative AI is also being employed in the de novo design of molecules, suggesting novel structures with optimized properties and even proposing potential synthetic routes. nih.gov

Furthermore, AI is instrumental in predicting the three-dimensional structure of target proteins, which is crucial for structure-based drug design. nih.gov This allows researchers to understand how a molecule like this compound might interact with a biological target, facilitating the design of derivatives with enhanced potency and selectivity. The application of AI extends to retrosynthesis, where ML algorithms can predict viable and efficient synthetic pathways, a task that has traditionally relied on the intuition and expertise of chemists. engineering.org.cn

| AI/ML Application Area | Description | Potential Impact on this compound | Reference |

|---|---|---|---|

| Bioactivity Prediction | Utilizes ML models to predict the biological effects of molecules based on their physicochemical properties. | Rapidly screen virtual derivatives for potential therapeutic activities (e.g., anticancer, antimicrobial). | researchgate.net |

| De Novo Drug Design | Generative AI algorithms create novel molecular structures with desired properties. | Design new molecules incorporating the this compound scaffold with optimized efficacy and safety profiles. | nih.gov |

| Target Identification | AI tools analyze biological data to predict and validate new protein targets for diseases. | Identify previously unknown biological targets for this compound, expanding its therapeutic applications. | premierscience.com |

| Retrosynthesis Prediction | ML models predict plausible and efficient routes for organic synthesis. | Suggest novel and sustainable synthetic pathways for this compound and its derivatives. | engineering.org.cn |

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

In alignment with the principles of green chemistry, modern synthetic research is focused on developing environmentally benign, efficient, and cost-effective methods for producing key chemical intermediates. researchgate.net The synthesis of the 4-methylthiazole (B1212942) core, central to this compound, is an area of active research, with several innovative strategies emerging.

One significant advancement is the development of one-pot, multi-component reactions. researchgate.netresearchgate.net These methods allow for the construction of complex thiazole derivatives in a single step from simple starting materials, minimizing waste and improving efficiency. For instance, an efficient, one-pot, and regioselective approach for synthesizing 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions has been reported. researchgate.net This environmentally friendly protocol demonstrates high functional group tolerance and exclusively forms a single desired isomer in high yields. researchgate.net

Another key trend is the use of reusable catalysts to promote greener chemical transformations. An efficient and green method has been developed for the synthesis of Hantzsch thiazole derivatives using silica-supported tungstosilisic acid as a recyclable catalyst. researchgate.net Such approaches not only reduce the environmental impact but also lower production costs. Furthermore, research into the synthesis of related compounds like 4-methylthiazole-5-formaldehyde emphasizes the use of green, inexpensive, and readily available raw materials under mild reaction conditions, which is suitable for industrial-scale production. google.com These sustainable methodologies being developed for the core thiazole structure are directly applicable to improving the synthesis of this compound, making its production more economical and eco-friendly.

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| One-Pot, Solvent-Free Synthesis | Reaction of α-bromo-1,3-diketones with thioamides without a solvent. | Environmentally benign, high regioselectivity, admirable yields. | researchgate.net |

| Reusable Catalyst System | Use of silica-supported tungstosilisic acid for Hantzsch thiazole synthesis. | Catalyst is recoverable and reusable, green methodology, high yields. | researchgate.net |

| Green Industrial Process | Synthesis from 4-methylthiazole-5-ethanol using mild conditions. | Uses cheap and available raw materials, environmentally friendly, high yield and selectivity. | google.com |

Discovery of Undiscovered Biological Targets and Mechanisms of Action

While this compound has been identified as a metabotropic glutamate (B1630785) antagonist with potential in treating nervous system disorders, the full spectrum of its biological activity remains an area of active exploration. biosynth.com The search for novel biological targets and a deeper understanding of its mechanisms of action are critical for uncovering new therapeutic opportunities.

Modern drug discovery employs high-throughput screening (HTS) and computational approaches to test compounds against vast panels of biological targets. This allows for the identification of unexpected "off-target" effects that can be repurposed for new indications. For the broader class of thiazole derivatives, research has delved into specific mechanisms of action. For example, studies on 5-acetyl-4-methylthiazole derivatives as antimicrobial agents have investigated their mode of action, including their ability to disrupt the microbial cell membrane. analis.com.my Assays measuring salt tolerance and crystal violet uptake have shown that these compounds can increase the permeability of the cell wall, leading to cell death. analis.com.my

Such mechanistic studies provide a blueprint for investigating this compound. By employing techniques like chemical proteomics, researchers can identify the direct protein binding partners of the compound within a cell, potentially revealing entirely new targets and pathways. Understanding these molecular interactions is crucial for optimizing the compound's structure to enhance its desired effects and minimize unwanted side effects.

Development of Advanced Materials Incorporating this compound Scaffolds

The utility of the this compound scaffold extends beyond pharmaceuticals into the realm of materials science. bldpharm.com The unique electronic and structural properties of the thiazole ring make it an attractive building block for the creation of advanced functional materials and polymers. bldpharm.compolymerscience.com

A notable area of development is in the synthesis of antibacterial polymers. Research has shown that thiazolium groups, derived from 4-methylthiazole precursors, can be incorporated into polymer backbones like poly(2-hydroxyethyl methacrylate) (PHEMA). nih.gov These materials exhibit significant antibacterial activity against resistant strains such as MRSA. nih.gov The this compound compound serves as a valuable intermediate in this context. The iodine atom is an excellent leaving group, making it a reactive handle for substitution reactions, such as N-alkylation, to form the thiazolium salts required for polymerization. nih.gov

The incorporation of the thiazole moiety can be designed to create materials with pH-sensitive linkages. nih.gov This allows for the development of "smart" materials that can release their active components (the thiazolium units) under specific environmental conditions, leading to inactive and low-cytotoxicity byproducts. nih.gov This approach is promising for applications in medical devices, coatings, and textiles where controlled, long-lasting antibacterial properties are desired. The versatility of the this compound scaffold suggests its potential use in other advanced materials, including organic electronics and specialized coatings, where its chemical properties can be harnessed to achieve desired performance characteristics. polymerscience.com

Q & A

Q. What are the most effective synthetic routes for preparing 2-iodo-4-methylthiazole, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via halogenation of 4-methylthiazole using iodine or iodine-containing reagents under controlled conditions. Key steps include:

- Halogenation : Use N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF₃·Et₂O) to selectively introduce iodine at the 2-position of the thiazole ring .

- Catalyst Optimization : Ionic liquids (e.g., [BMIM]BF₄) or DABCO/NaOH systems can improve reaction efficiency by reducing time and increasing yields compared to traditional solvents .

- Yield Monitoring : Monitor reaction progress via TLC and purify via column chromatography. Typical yields range from 65% to 85%, depending on solvent polarity and temperature .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H-NMR : The methyl group at position 4 appears as a singlet (~δ 2.5 ppm), while the thiazole protons resonate between δ 7.0–8.5 ppm. The absence of a proton at position 2 confirms iodination .

- ¹³C-NMR : The iodine-bearing carbon (C2) shows a downfield shift (~δ 95–105 ppm) due to iodine's electronegativity .

- Mass Spectrometry : A molecular ion peak at m/z 225 (C₄H₄INS⁺) confirms the molecular formula. Fragmentation patterns (e.g., loss of I•) validate the structure .

Advanced Research Questions

Q. What strategies optimize cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound for functionalization?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with arylboronic acids in THF/water (3:1) at 80°C. The iodine substituent enhances reactivity due to its strong leaving-group ability .

- Substrate Scope : Electron-deficient arylboronic acids yield higher conversions (e.g., 4-nitrophenylboronic acid achieves ~90% yield). Steric hindrance at the thiazole’s 4-methyl group may require longer reaction times .

- Workup : Extract with ethyl acetate, dry over Na₂SO₄, and characterize via X-ray crystallography to confirm regioselectivity .

Q. How do contradictory biological activity results for this compound derivatives arise, and how can they be resolved?

- Methodological Answer :

- Data Contradictions : Discrepancies in antimicrobial or anticancer assays may stem from:

- Impurity Profiles : Use HPLC (≥95% purity) and validate via ¹³C-DEPT NMR to rule out side products .

- Assay Conditions : Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times. For example, cytotoxicity IC₅₀ values vary by >20% across cell types .

- Resolution : Apply multivariate statistical analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with activity trends .

Q. What advanced methodologies enable the incorporation of this compound into fused heterocyclic systems for drug discovery?

- Methodological Answer :

- Friedel-Crafts Acylation : React this compound with Eaton’s reagent (P₂O₅/MeSO₃H) under solvent-free conditions to generate fused imidazo[2,1-b]thiazoles with >90% yield .

- Cyclization with Thioglycolic Acid : Form thiazolo[3,2-a]pyridines via reflux in acetic acid, confirmed by X-ray analysis .

- Applications : These fused systems exhibit enhanced bioactivity (e.g., COX-2 inhibition) compared to parent compounds .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.